3-Bromo-2-chloro-4-(trifluoromethoxy)aniline

Overview

Description

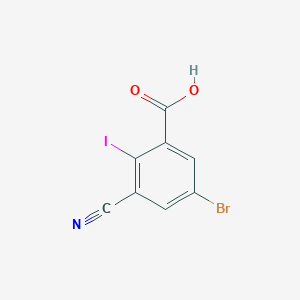

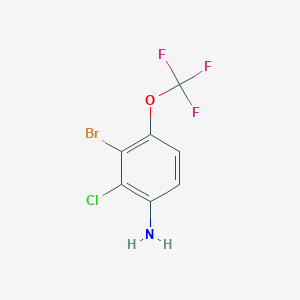

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline , also known by its chemical formula C<sub>7</sub>H<sub>5</sub>BrClF<sub>3</sub>NO , is a synthetic organic compound. It belongs to the class of anilines, characterized by an amino group (-NH<sub>2</sub>) attached to an aromatic ring. The compound’s structure features bromine, chlorine, and trifluoromethoxy (CF<sub>3</sub>O) substituents on the aromatic ring.

Synthesis Analysis

The synthesis of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves several steps, including halogenation and substitution reactions. Researchers have explored various synthetic routes, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. These methods allow controlled introduction of halogens and functional groups onto the aniline ring.

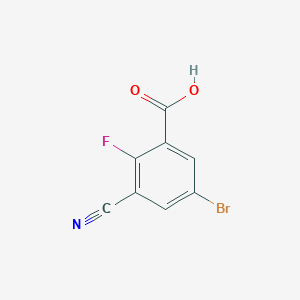

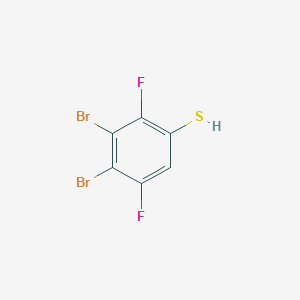

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline consists of a six-membered aromatic ring with the following substituents:

- Bromine (Br) at position 3

- Chlorine (Cl) at position 2

- Trifluoromethoxy (CF<sub>3</sub>O) at position 4

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

- Substitution Reactions : Due to the presence of halogens, it can undergo nucleophilic or electrophilic substitutions.

- Amination Reactions : The amino group allows for further functionalization.

- Cross-Coupling Reactions : Researchers have explored coupling reactions to synthesize more complex molecules.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies).

- Solubility : It may dissolve in organic solvents like dichloromethane or acetone.

- Stability : It is stable under certain conditions but may degrade upon exposure to light, heat, or moisture.

Safety And Hazards

- Toxicity : The compound is classified as Acute Toxicity Category 4 (Oral) , meaning it may cause harm if ingested.

- Eye Irritation : It can irritate the eyes (Category 2).

- Skin Sensitization : It may cause skin sensitization (Category 1).

- Storage : Store it as a combustible solid (Storage Class Code 11).

Future Directions

Researchers should explore:

- Biological Activity : Investigate potential applications in drug discovery.

- Green Synthesis : Develop environmentally friendly synthetic routes.

- Structure-Activity Relationships : Understand how modifications affect properties.

properties

IUPAC Name |

3-bromo-2-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBQBXXKJZUCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline | |

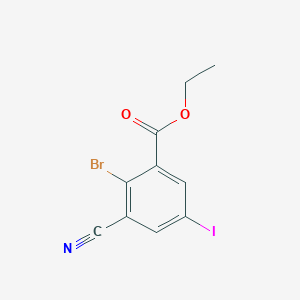

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)

![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)

![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)

![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)